methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a methyl ester at position 4, and a 4-phenyl-1,3-thiazol-2-yl moiety at position 1. The integration of thiazole and pyrazole rings confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Thiazole derivatives are renowned for their biological activities, including anti-inflammatory and anesthetic effects , while pyrazole motifs are prevalent in kinase inhibitors and agrochemicals.
Properties
IUPAC Name |
methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-13(19)10-7-16-18(12(10)15)14-17-11(8-21-14)9-5-3-2-4-6-9/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYCXCFSWDWPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings can be coupled through a condensation reaction, often using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Cyclocondensation Reactions
The amino group at position 5 and the ester at position 4 enable cyclocondensation with carbonyl-containing reagents. For example:
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Reaction with β-ketoesters : Forms pyrazolo[3,4-d]pyrimidin-4-one derivatives via thermal cyclization, a pathway observed in structurally similar pyrazoles .
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Interaction with thioureas : Generates thiazole-fused heterocycles, leveraging the reactivity of the thiazolyl substituent .
Example Pathway :
Nucleophilic Substitution
The electron-withdrawing ester group activates the pyrazole ring for nucleophilic substitution. Key reactions include:
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Amination : Reacts with primary amines to yield 4-carboxamide derivatives, enhancing solubility for pharmacological applications .
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Thiazole Ring Functionalization : The 4-phenylthiazol-2-yl group participates in Suzuki couplings or halogenation, enabling further derivatization .
Hydrolysis and Ester Transformations
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Produces the carboxylic acid derivative, useful for salt formation or conjugation .
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Alkaline Conditions : Forms carboxylate salts, improving bioavailability in drug formulations .
Reaction Table :
| Condition | Product | Application | Source |
|---|---|---|---|
| HCl/EtOH | 5-Amino-pyrazole-4-carboxylic acid | Anticancer intermediate | |
| NaOH/H₂O | Sodium carboxylate salt | Solubility enhancement |
Oxidation and Reduction
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Amino Group Oxidation : Converts the 5-amino group to a nitroso or nitro derivative using KMnO₄ or H₂O₂, altering electronic properties .
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Ester Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, enabling further alkylation .
Key Finding :
Oxidation of analogous pyrazoles with KMnO₄ yielded pyrazole-4-carboxylic acids (e.g., compound 80 in ), suggesting similar behavior for this compound.
Heterocyclic Annulation
The thiazole ring facilitates annulation reactions:
Scientific Research Applications
Chemical Properties and Structure
The compound's structure consists of a pyrazole ring substituted with a thiazole moiety and an amino group, which contributes to its biological activity. Its molecular formula is , and it exhibits properties that make it suitable for various therapeutic applications.
Biological Activities
Research indicates that methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research into related thiazole-containing pyrazoles suggests they may inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the reaction between thiazole derivatives and pyrazole intermediates under specific conditions can yield this compound efficiently.
Table 1: Synthetic Pathways for this compound
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thiazole + Pyrazole Derivative | Intermediate Compound |
| 2 | Methylation (e.g., using methyl iodide) | Methyl 5-amino... |
| 3 | Purification (e.g., recrystallization) | Final Product |
Case Studies
Several studies have highlighted the applications of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria .
- Cancer Research : In another investigation focused on cancer therapeutics, researchers synthesized several analogs of this compound and assessed their cytotoxicity against cancer cell lines. The findings suggested that certain modifications to the thiazole or pyrazole rings could enhance anticancer activity .
- Inflammation Studies : A recent study explored the anti-inflammatory effects of thiazole-based pyrazoles in animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers when treated with these compounds .
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Effects
- Thiazole vs. Benzothiazoles, with fused benzene rings, often exhibit stronger binding to aromatic protein pockets .
- Halogenated Aryl Groups : The 4-fluorophenyl analog introduces electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems. Fluorine’s electronegativity may also increase metabolic stability compared to the phenylthiazol group.
- Quinoline and Methoxy Groups: The 7-methoxyquinoline substituent adds a bulky, electron-rich aromatic system, likely enhancing DNA intercalation or kinase inhibition but reducing membrane permeability.
Ester Group Influence
- Ethyl esters may prolong half-life due to slower hydrolysis, whereas methyl esters could improve bioavailability in polar environments.
Biological Activity
Methyl 5-amino-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazoles and thiazoles, which are known for their biological significance. The structural formula can be represented as follows:
- Chemical Formula : C13H12N4O2S
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, this compound has shown cytotoxic effects against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A431 | < 10 | Induction of apoptosis | |
| Jurkat | < 5 | Inhibition of Bcl-2 expression |
The compound's ability to induce apoptosis and inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cell survival and proliferation.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. It has been reported to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation.
| Study | Model | Result |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in swelling | |
| LPS-stimulated macrophages | Decreased TNF-alpha production |
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticancer Mechanism :
The compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt pathway, leading to enhanced apoptosis in cancer cells.
Anti-inflammatory Mechanism :
It appears to inhibit the NF-kB pathway, reducing the expression of pro-inflammatory cytokines and mediators.
Antimicrobial Mechanism :
The exact mechanism is still under investigation; however, it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1 : In a preclinical study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor volume compared to control groups .
Case Study 2 : A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis showed a marked decrease in disease activity scores following treatment with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
